molecular formula C7H4Cl2N2S B15225320 4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione

4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B15225320
M. Wt: 219.09 g/mol
InChI Key: FANKYSVIFSPHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions and a thione group at the 2 position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,7-dichloro-1,2-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole thione compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

    Substitution: The chlorine atoms at the 4 and 7 positions can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Benzimidazole derivatives.

    Substitution: Various substituted benzimidazole thione derivatives depending on the nucleophile used.

Scientific Research Applications

4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloro-1H-benzo[d]imidazole: Lacks the thione group but has similar structural features.

    2-Mercapto-1H-benzo[d]imidazole: Contains a mercapto group instead of chlorine atoms.

    4,7-Dibromo-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both chlorine atoms and the thione group, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

4,7-dichloro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI Key

FANKYSVIFSPHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=S)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.